molecular formula C23H23FN2O3 B2503978 N-(4-butylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-75-5

N-(4-butylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2503978
CAS No.: 1021261-75-5
M. Wt: 394.446
InChI Key: LHHRGOORJUJXBI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H23FN2O3 and its molecular weight is 394.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of Polyamides

Polyamides with ether linkages and aromatic units, including derivatives related to the given chemical structure, exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials have applications in advanced polymer science for developing high-performance materials with specific physical and chemical properties (Hsiao, Yang, & Chen, 2000).

Met Kinase Inhibitors

Compounds within the same chemical family have been explored as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer therapy. These inhibitors demonstrate significant tumor stasis in preclinical models, highlighting their potential in clinical applications for cancer treatment (Schroeder et al., 2009).

HIV Integrase Inhibitors

Research on related chemical structures has led to the development of effective HIV integrase inhibitors. These inhibitors play a crucial role in the treatment of HIV/AIDS by interfering with the virus's ability to integrate into the human genome, a critical step in its replication cycle (Yamuna et al., 2013).

Orexin Receptor Antagonists

Studies on compounds within the same chemical family have explored their role in modulating feeding and stress behaviors through the orexin receptor, with implications for treating binge eating and other eating disorders (Piccoli et al., 2012).

Fluorine-Containing Pharmaceutical Derivatives

Research into fluorine-containing derivatives of pyrazolo[3,4-d]pyrimidines, which share a similar interest in the manipulation of fluorine atoms for pharmaceutical applications, has led to the synthesis of compounds with potential antimicrobial and anticholinesterase activity. These studies demonstrate the importance of fluorine in modulating biological activity and solubility in drug development processes (Ghanei-Nasab et al., 2016).

Properties

IUPAC Name

N-(4-butylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c1-2-3-4-16-7-11-19(12-8-16)26-23(28)20-13-21(27)22(14-25-20)29-15-17-5-9-18(24)10-6-17/h5-14H,2-4,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHRGOORJUJXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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